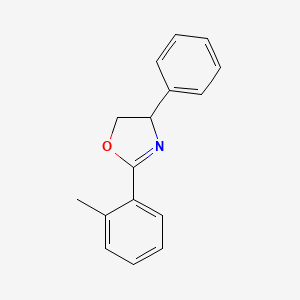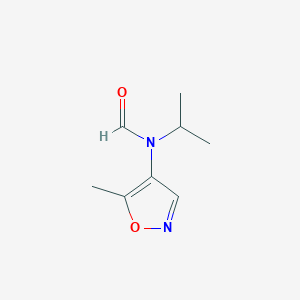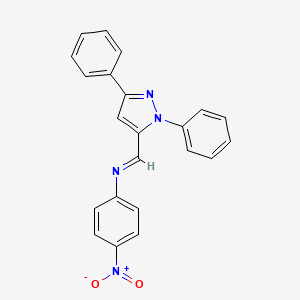![molecular formula C42H39OP3Ru B12882051 Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium](/img/structure/B12882051.png)
Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium is a coordination compound that features a ruthenium center coordinated to a tripodal ligand, 1,1,1-tris(diphenylphosphinomethyl)ethane, and carbonyl and hydride ligands
準備方法
Synthetic Routes and Reaction Conditions
Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium can be synthesized through the reaction of ruthenium trichloride with 1,1,1-tris(diphenylphosphinomethyl)ethane in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the ruthenium center. The resulting product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Industrial production would also involve stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands such as carbonyl and hydride can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other donor ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(IV) species, while reduction may produce ruthenium(II) species. Substitution reactions can result in a variety of ruthenium complexes with different ligands.
科学的研究の応用
Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological molecules.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of ruthenium and the effects of different ligands on its properties.
作用機序
The mechanism by which carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium exerts its effects involves coordination to various substrates through its ruthenium center. The tripodal ligand, 1,1,1-tris(diphenylphosphinomethyl)ethane, stabilizes the ruthenium center and facilitates interactions with other molecules. The carbonyl and hydride ligands play crucial roles in catalytic cycles, such as hydrogenation, by providing reactive sites for substrate activation and transformation.
類似化合物との比較
Similar Compounds
Tris(diphenylphosphinomethyl)ethane: A similar tripodal ligand that forms complexes with various metals.
Tris(2-diphenylphosphinoethyl)amine: Another tripodal ligand with a different backbone structure.
Bis(diphenylphosphinoethyl)phenylphosphine: A bidentate ligand with similar phosphine groups.
Uniqueness
Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium is unique due to its specific combination of ligands and the resulting structural and electronic properties. The presence of both carbonyl and hydride ligands, along with the tripodal phosphine ligand, provides a versatile platform for various catalytic applications and makes it distinct from other ruthenium complexes.
特性
分子式 |
C42H39OP3Ru |
|---|---|
分子量 |
753.7 g/mol |
InChI |
InChI=1S/C41H39P3.CO.Ru/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;1-2;/h2-31H,32-34H2,1H3;; |
InChIキー |
JIMQMMZWTYFCEA-UHFFFAOYSA-N |
正規SMILES |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.[C]=O.[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)


![[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride](/img/structure/B12882010.png)


![1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12882020.png)

methyl butanoate](/img/structure/B12882046.png)


![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
